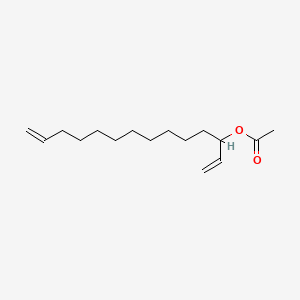
Tetradeca-1,13-dien-3-yl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradeca-1,13-dien-3-yl Acetate is a chemical compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol. It is a colorless oil that is soluble in chloroform and ethyl acetate. This compound is used in various scientific studies, particularly in the field of fatty acid metabolic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradeca-1,13-dien-3-yl Acetate can be synthesized through various synthetic routes. One common method involves the esterification of tetradeca-1,13-dien-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradeca-1,13-dien-3-yl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Tetradeca-1,13-dien-3-yl Acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in fatty acid metabolic disorders, such as ketoacidosis.
Medicine: Research includes its potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Tetradeca-1,13-dien-3-yl Acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The compound’s effects are mediated through its conversion to active metabolites that participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,12-Tetradecadien-1-ol, acetate: This compound has a similar structure and is used in similar applications.
(Z,E)-3,5-Tetradecadienyl acetate: Known for its use as an insect pheromone.
(Z,Z)-7,11-Tetradecadienyl acetate: Another insect pheromone with similar properties.
Uniqueness
Tetradeca-1,13-dien-3-yl Acetate is unique due to its specific applications in the study of fatty acid metabolic disorders and its potential therapeutic uses. Its structural features also make it a valuable building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C16H28O2 |
|---|---|
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
tetradeca-1,13-dien-3-yl acetate |
InChI |
InChI=1S/C16H28O2/c1-4-6-7-8-9-10-11-12-13-14-16(5-2)18-15(3)17/h4-5,16H,1-2,6-14H2,3H3 |
InChI-Schlüssel |
WJPXATJJMVNOMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CCCCCCCCCC=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




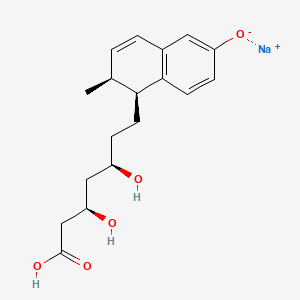

![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
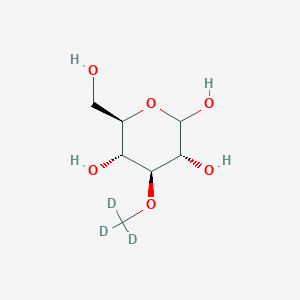
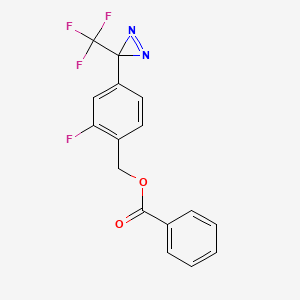
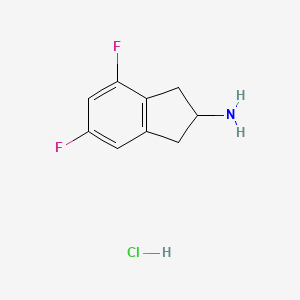
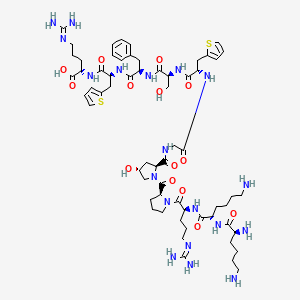
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
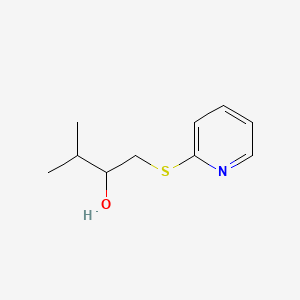
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
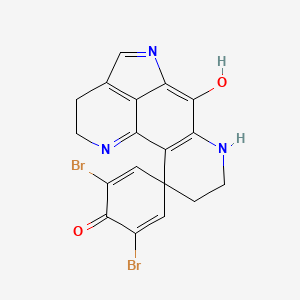
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
